3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, and radical methods . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to act as a hydrogen-bonding donor makes it useful in the design of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a bioisostere to substitute for other functional groups in drug design.
Industry: The compound is used in the production of fungicides and other agrochemicals due to its ability to improve the binding selectivity and lipophilicity of active compounds.
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core with a difluoromethyl group but differs in the position and type of substituents.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Another compound with a difluoromethyl group, but attached to a thiophene ring instead of a pyrazole.
Uniqueness
3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl group and the butanoic acid moiety enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5-3-7(9(10)11)12-13(5)6(2)4-8(14)15/h3,6,9H,4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYDIQSCAGGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.